![molecular formula C10H21N3 B2913340 1-Ethyl-4-(pyrrolidin-3-yl)piperazine CAS No. 1181375-80-3](/img/structure/B2913340.png)
1-Ethyl-4-(pyrrolidin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the molecular formula C10H21N3. It has a molecular weight of 183.3 . It is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins and molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .
Molecular Structure Analysis
The InChI code for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is 1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis
1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a solid compound . Its IUPAC name is 1-ethyl-4-(3-pyrrolidinyl)piperazine .Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of piperazine, including those structurally related to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, exhibit potential anticonvulsant properties. For example, studies on pyrrolidine-2,5-dione derivatives have identified compounds with significant efficacy in acute models of seizures, suggesting a promising avenue for developing new antiepileptic drugs. These compounds demonstrated a more beneficial protective index than well-known antiepileptic drugs, with mechanisms involving sodium and L-type calcium channel blockage (Rybka et al., 2017).
Insecticidal Properties
Derivatives based on the piperazine scaffold, including those structurally similar to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, have been explored for novel insecticides. A study on the serotonergic ligand PAPP and its derivatives showed that these compounds possess growth-inhibiting and larvicidal activities against certain pests, offering a new mode of action for insecticide development (Cai et al., 2010).
Anticancer Activity
Piperazine derivatives, including those related to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, have shown promise in anticancer research. Compounds synthesized from piperazine and evaluated for their antiproliferative effect against various human cancer cell lines have exhibited good activity, highlighting the potential for these molecules as anticancer agents (Mallesha et al., 2012).
Antimalarial Agents
Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. Studies found that certain structural modifications, such as the presence of a hydroxyl group, a propane chain, and a fluor, are crucial for antiplasmodial activity, with some compounds showing significant potency at low micromolar concentrations (Mendoza et al., 2011).
Challenges in C–H Functionalization
The synthesis and functionalization of piperazines, including 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, pose significant challenges. Research has focused on developing methods for C–H functionalization to diversify this drug scaffold. Approaches such as α-lithiation trapping and transition-metal-catalyzed α-C–H functionalizations have been explored, highlighting the opportunities and difficulties in modifying piperazine substrates for pharmaceutical applications (Ye et al., 2016).
properties
IUPAC Name |
1-ethyl-4-pyrrolidin-3-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLIJOIARXQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(pyrrolidin-3-yl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.